

# 1-Methylpiperidine-4-carboxylic Acid: A Versatile Building Block in Organic Synthesis

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## Compound of Interest

**Compound Name:** 1-Methylpiperidine-4-carboxylic acid

**Cat. No.:** B1333780

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Introduction:** **1-Methylpiperidine-4-carboxylic acid**, also known as 1-methylisonipecotic acid, is a heterocyclic compound that serves as a crucial building block in the landscape of modern organic synthesis. Its piperidine core is a prevalent structural motif in a wide array of biologically active molecules and approved pharmaceuticals. The presence of a carboxylic acid functional group at the 4-position provides a versatile handle for a variety of chemical transformations, making it an invaluable intermediate in the construction of complex molecular architectures, particularly in the field of drug discovery and development. This guide provides a comprehensive overview of the synthesis, properties, and key applications of **1-methylpiperidine-4-carboxylic acid**, complete with detailed experimental protocols and data presented for practical use by researchers and professionals in the field.

## Physicochemical Properties

**1-Methylpiperidine-4-carboxylic acid** is typically available as its more stable hydrochloride salt. The properties of both the free acid and its hydrochloride salt are summarized below for easy reference.

Table 1: Physicochemical Properties of **1-Methylpiperidine-4-carboxylic Acid**

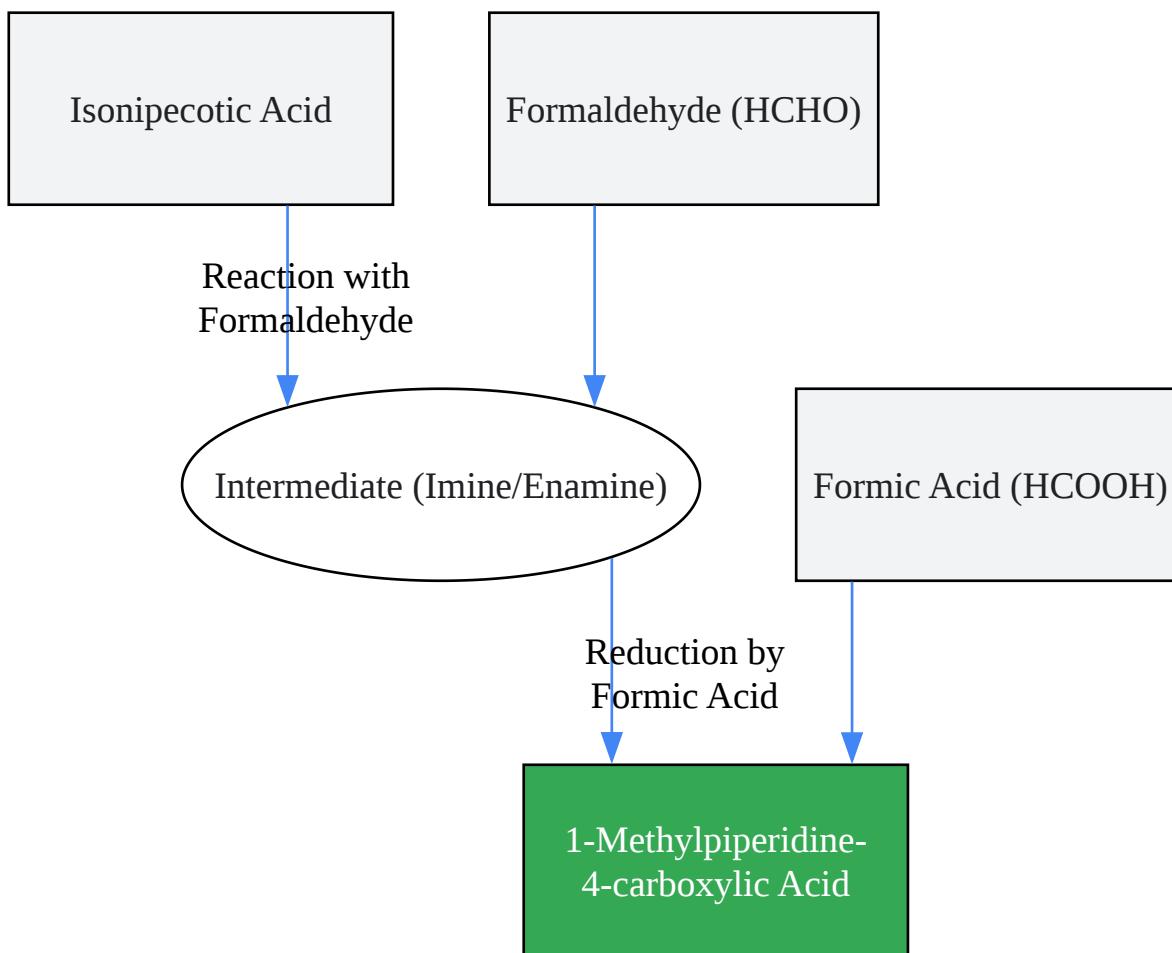
Property	Value	Reference
Chemical Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>2</sub>	[1]
Molar Mass	143.18 g/mol	[1]
Appearance	White to light yellow powder or crystal	[2]
Melting Point	174.0 to 178.0 °C	
Solubility in Water	Moderate	[2]
pKa	Around 4-5 (for the carboxylic acid group)	[2]

Table 2: Physicochemical Properties of **1-Methylpiperidine-4-carboxylic Acid** Hydrochloride

Property	Value	Reference
Chemical Formula	C <sub>7</sub> H <sub>14</sub> ClNO <sub>2</sub>	[3]
Molar Mass	179.64 g/mol	[3]
Appearance	White crystals or powder	
Melting Point	226-228 °C (decomposes)	
Boiling Point	246.1 °C at 760 mmHg	
Flash Point	102.6 °C	

## Synthesis of 1-Methylpiperidine-4-carboxylic Acid

The most common and efficient synthesis of **1-Methylpiperidine-4-carboxylic acid** is achieved through the reductive N-methylation of isonicotinic acid (piperidine-4-carboxylic acid). The Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent, is a widely employed method.

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Caption: Reductive N-methylation of Isonipecotic Acid.

## Experimental Protocol: Synthesis of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

This protocol details the synthesis of the hydrochloride salt of **1-methylpiperidine-4-carboxylic acid** from isonipecotic acid.<sup>[3]</sup>

Materials:

- Isonipecotic acid
- Formaldehyde (37% solution in water)

- Formic acid (88%)
- Palladium on activated carbon (10% Pd, 50% wet paste)
- Purified water
- Concentrated hydrochloric acid
- Acetonitrile

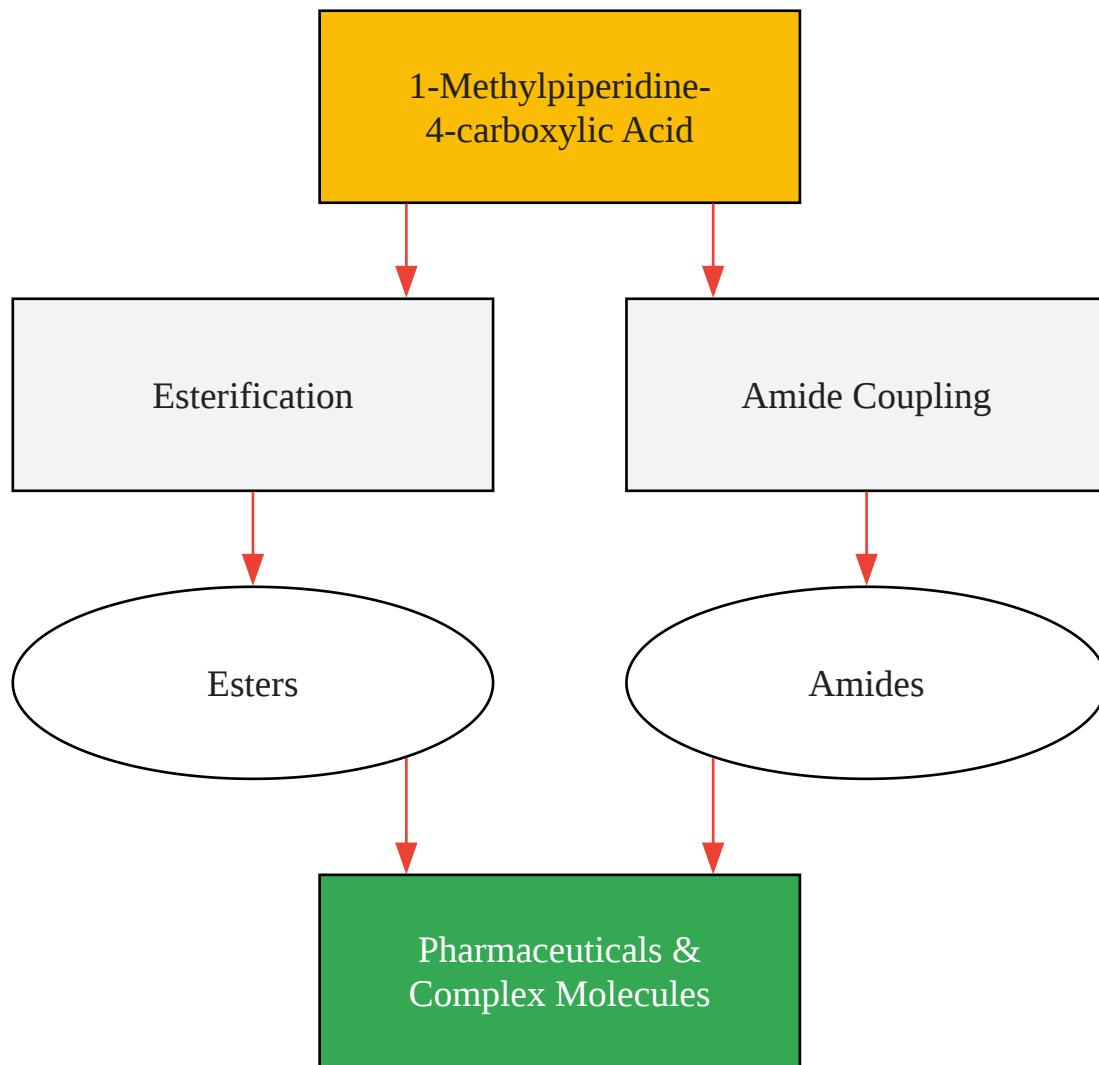
Procedure:

- To a reaction vessel, charge isonipecotic acid, 10% palladium on activated carbon, and purified water.
- Heat the mixture to 90-100 °C with stirring.
- To the heated mixture, add formic acid followed by the dropwise addition of formaldehyde.
- Maintain the reaction at 90-100 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
- Cool the reaction mixture to room temperature and filter to remove the palladium catalyst. Wash the filter cake with purified water.
- Combine the filtrate and washings and concentrate under reduced pressure.
- To the concentrated aqueous solution, add concentrated hydrochloric acid.
- Add acetonitrile to the solution to precipitate the hydrochloride salt.
- Cool the mixture and stir for 1-2 hours to complete crystallization.
- Collect the solid product by filtration, wash with cold acetonitrile, and dry under vacuum to afford **1-methylpiperidine-4-carboxylic acid** hydrochloride.

Expected Yield: ~91%<sup>[3]</sup>

## Key Reactions as a Building Block

The carboxylic acid functionality of **1-methylpiperidine-4-carboxylic acid** allows for two primary types of transformations that are fundamental in organic synthesis: esterification and amide bond formation.



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Caption: Key Synthetic Transformations.

## Esterification

Esterification of **1-methylpiperidine-4-carboxylic acid** is a common strategy to protect the carboxylic acid, modify the solubility, or to introduce a functional group that can be further

manipulated. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a straightforward method. Alternatively, for more sensitive substrates, coupling agents can be employed.

## Experimental Protocol: Synthesis of Methyl 1-Methylpiperidine-4-carboxylate

This protocol describes the esterification of **1-methylpiperidine-4-carboxylic acid hydrochloride** using thionyl chloride in methanol.

### Materials:

- **1-Methylpiperidine-4-carboxylic acid** hydrochloride
- Methanol, anhydrous
- Thionyl chloride ( $\text{SOCl}_2$ )
- Sodium carbonate
- Methylene chloride (DCM)
- Anhydrous magnesium sulfate or sodium sulfate

### Procedure:

- Suspend **1-methylpiperidine-4-carboxylic acid** hydrochloride (1.0 eq) in anhydrous methanol.
- Cool the stirred suspension to -10 °C in an ice-salt bath.
- Slowly add thionyl chloride (1.5 eq) dropwise, maintaining the temperature below 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2 hours.
- Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium carbonate to a pH of ~8.

- Extract the aqueous layer with methylene chloride (3x).
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 1-methylpiperidine-4-carboxylate as a clear liquid.

Expected Yield: ~87%

## Amide Coupling

The formation of an amide bond is one of the most important reactions in medicinal chemistry.

**1-Methylpiperidine-4-carboxylic acid** can be coupled with a wide range of primary and secondary amines to generate a diverse library of amides. This is typically achieved by activating the carboxylic acid with a coupling agent.

## Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a general method for the coupling of **1-methylpiperidine-4-carboxylic acid** with an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBr).<sup>[4]</sup>

Materials:

- **1-Methylpiperidine-4-carboxylic acid**
- Amine (primary or secondary)
- EDC hydrochloride
- HOBr
- N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
- Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
- 5% aqueous HCl
- Saturated aqueous NaHCO<sub>3</sub>

- Brine

Procedure:

- In a round-bottom flask, dissolve **1-methylpiperidine-4-carboxylic acid** (1.0 eq), the amine (1.1 eq), and HOBr (1.2 eq) in anhydrous DMF or DCM.
- Add DIPEA or TEA (2.5 eq) to the mixture.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO<sub>3</sub>, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Table 3: Representative Yields for Amide Coupling Reactions

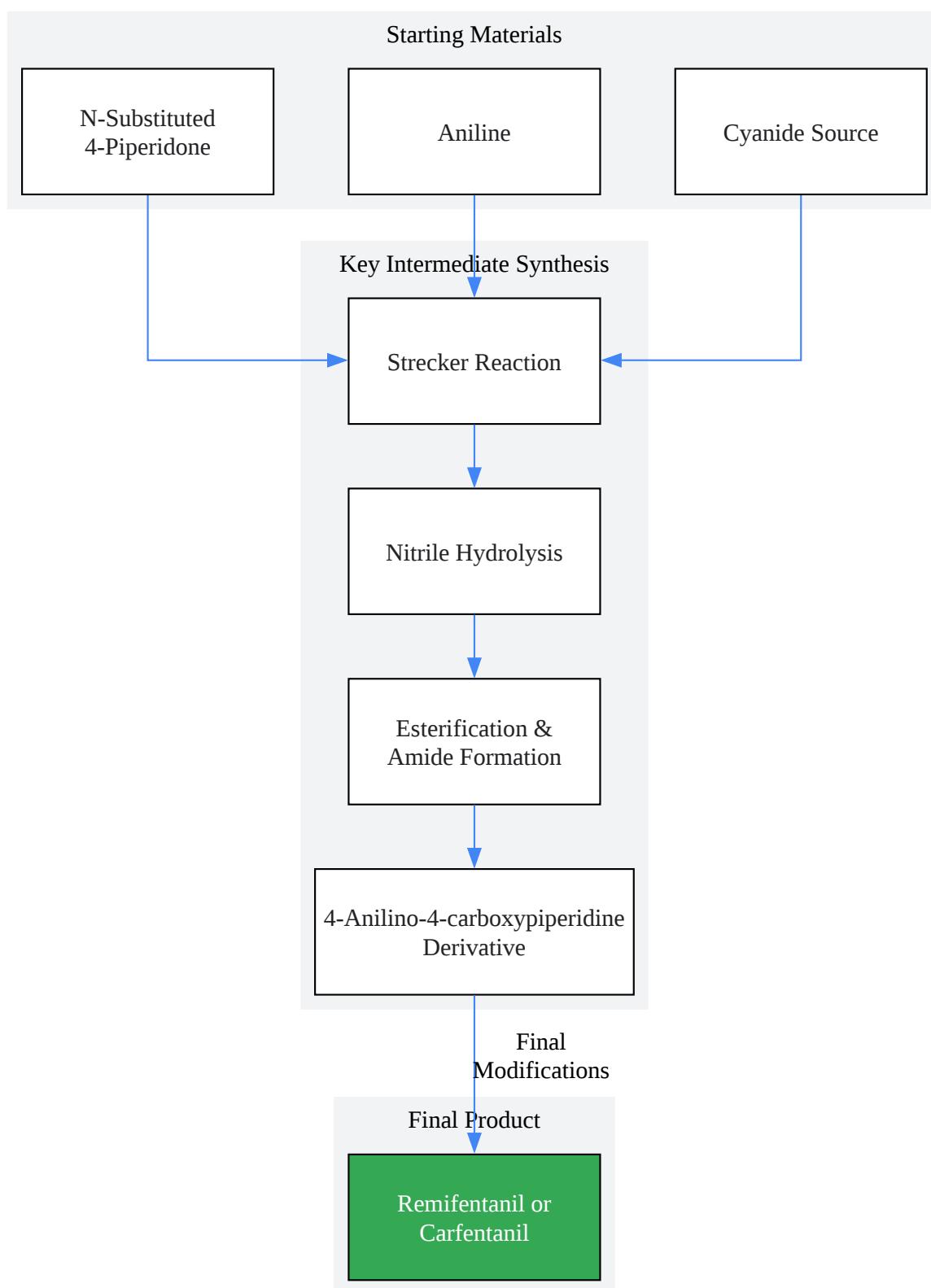
Amine Substrate	Coupling Conditions	Yield (%)	Reference
Aniline Derivatives	EDC, DMAP, cat. HOBr, DIPEA, MeCN, 23 °C	51-72%	[4]
Various Amines	EDC, HOBr, DIPEA, DMF, rt	Generally good to excellent	[4]

## Applications in Pharmaceutical Synthesis

**1-Methylpiperidine-4-carboxylic acid** is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). Its piperidine scaffold is a common feature in centrally acting agents.

### Synthesis of Fentanyl Analogs: Remifentanil and Carfentanil

While not a direct precursor in the most common industrial syntheses, derivatives of **1-methylpiperidine-4-carboxylic acid** are structurally related to key intermediates in the synthesis of potent opioid analgesics like remifentanil and carfentanil.<sup>[5][6]</sup> The core structure of these molecules features a 4-substituted piperidine ring. The synthesis of these complex molecules often involves multi-step sequences where the piperidine ring is constructed and functionalized.

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